molecular formula C13H16NO5PS B1665104 Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester CAS No. 3734-92-7

Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester

Cat. No. B1665104
CAS RN: 3734-92-7
M. Wt: 329.31 g/mol
InChI Key: REXZMTNLSRBELZ-UHFFFAOYSA-N
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Description

AI 3-25706 is a pesticide.

Scientific Research Applications

Comparative Hydrolysis Reactions

Phosphorothioate esters, similar to the one , have been studied for their hydrolysis reactions. Research indicates that the substitution of sulfur in phosphorothioate esters accelerates the hydrolysis rates of monoesters while slowing down those of diesters and triesters. This behavior is crucial in understanding the chemical properties and potential applications of these compounds (Purcell & Hengge, 2005).

Organic Pesticide Degradation by Soil Bacteria

Certain soil bacteria, like Pseudomonas alcaligenes, utilize phosphorothioate esters as a carbon source. These microbes can degrade pesticides containing phosphorothioic acid to less harmful substances, which is valuable for detoxifying pesticide residues and creating environmentally stable phosphoric acid esters (Sheela & Pai, 1983).

Esterification of Carboxylic Acids

Phosphoric acid diethyl esters are effective in the esterification of carboxylic acids. This application is significant in chemical synthesis, as it offers a method to create various esters efficiently and selectively (Won et al., 2007).

Thermal Degradation Studies

The thermal decomposition of similar compounds, like Fenitrothion (a phosphorothioic acid ester), has been explored. Understanding the degradation products and their eco-toxicity is essential for assessing environmental impact and for developing safer industrial applications (Sanchirico et al., 2012).

Phthalate Ester Research

Research on phthalate esters, which are structurally related to the compound , reveals their widespread industrial use and associated health risks. Studies on their degradation, environmental presence, and impact on human health provide insights into managing their use and disposal (Mankidy et al., 2013).

properties

CAS RN

3734-92-7

Product Name

Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester

Molecular Formula

C13H16NO5PS

Molecular Weight

329.31 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H16NO5PS/c1-3-18-20(17,19-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

REXZMTNLSRBELZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O

Appearance

Solid powder

Other CAS RN

3734-92-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-25706;  AI3-25706;  AI-3-25706

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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